molecular formula C6H8O B6427303 3-ethynylcyclobutan-1-ol CAS No. 2092051-21-1

3-ethynylcyclobutan-1-ol

Cat. No.: B6427303
CAS No.: 2092051-21-1
M. Wt: 96.13 g/mol
InChI Key: VHLPAIGJHUGXCS-UHFFFAOYSA-N
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Description

3-Ethynylcyclobutan-1-ol is a strained cyclic alcohol characterized by a cyclobutane ring substituted with a hydroxyl group at position 1 and an ethynyl (C≡CH) group at position 2. The ethynyl moiety introduces significant rigidity and electronic effects due to its sp-hybridized carbon, making the compound a valuable intermediate in synthetic organic chemistry, particularly in click chemistry and metal-catalyzed reactions.

Properties

IUPAC Name

3-ethynylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-5-3-6(7)4-5/h1,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLPAIGJHUGXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ethynylmagnesium bromide (Grignard reagent) to form the desired product . The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Tosyl chloride in the presence of pyridine can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Formation of 3-ethynylcyclobutanone.

    Reduction: Formation of 3-ethylcyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-Ethynylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclic alcohols.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethynylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the ethynyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between 3-ethynylcyclobutan-1-ol and similar cyclobutanol derivatives:

Compound Name Substituent at Position 3 Functional Groups Present Molecular Weight (g/mol) Key Properties/Applications
This compound Ethynyl (C≡CH) Hydroxyl, Alkyne ~112.13 High reactivity in cycloadditions; potential pharmaceutical intermediate
3-Methylcyclobutan-1-ol Methyl (CH₃) Hydroxyl ~86.13 Lower polarity; used in fragrance research
3-(Methylamino)cyclobutan-1-ol Methylamino (NHCH₃) Hydroxyl, Amine ~101.15 Basic character; potential ligand in coordination chemistry
Ethyl 3-oxocyclobutanecarboxylate Oxo (C=O), Ester (COOEt) Ketone, Ester ~156.17 Electrophilic reactivity; synthetic intermediate for ketone derivatives
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol Aminomethyl, Aromatic Ring Hydroxyl, Amine, Ether, Aryl ~235.30 Bioactive potential; GPCR-targeted drug discovery

Physicochemical Properties

  • Polarity: The ethynyl group in this compound increases polarity compared to 3-methylcyclobutan-1-ol but less than amino-substituted derivatives.
  • Solubility: Hydroxyl and amino groups enhance water solubility, whereas aromatic or ester-containing derivatives (e.g., ) exhibit lower aqueous solubility.
  • Thermal Stability: Strained cyclobutane rings generally lower thermal stability. Ethynyl and oxo groups may further destabilize the ring compared to methyl or amino substituents.

Biological Activity

3-Ethynylcyclobutan-1-ol is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a cyclobutane ring with an ethynyl group and a hydroxyl functional group. This combination of functionalities contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

  • Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

2. Anti-inflammatory Effects

  • The compound has also been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

3. Mechanism of Action

  • The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The ethynyl group may facilitate these interactions, leading to altered enzymatic activity and cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InteractionInhibition of specific kinases

Case Studies

Case Study 1: Anticancer Properties
A study investigated the effects of this compound on human colon cancer cells (HT29). The compound demonstrated significant inhibition of cell growth, with an IC50 value indicating effective potency in vitro. The study highlighted the potential for this compound as a lead in anticancer drug development.

Case Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory effects revealed that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests that it may play a role in modulating immune responses, which could be beneficial for conditions characterized by chronic inflammation.

Research Findings

Recent investigations into the biological activity of this compound have yielded several important findings:

  • In Vitro Studies: In vitro assays have shown that the compound can effectively inhibit specific kinases involved in cancer progression, demonstrating selectivity over similar compounds .
  • Stability Studies: Stability assessments indicate that this compound remains stable under physiological conditions, making it a suitable candidate for further development as a therapeutic agent .

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